molecular formula C12H13NO3 B1274861 1-Butyl-3,1-benzoxazine-2,4-dione

1-Butyl-3,1-benzoxazine-2,4-dione

Cat. No. B1274861
M. Wt: 219.24 g/mol
InChI Key: GNXNHIFZVKBXAK-UHFFFAOYSA-N
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Patent
US08217176B2

Procedure details

To a solution of isatoic anhydride (8.16 g, 50.0 mmol) in DMF (100 mL) was added sodium hydride (66% in oil, 2.00 g, 55 mmol) under ice-cooling, and the mixture was stirred at the same temperature for 10 min. 1-Iodobutane (8.5 mL, 75 mmol) was added to the obtained mixture and the mixture was stirred at room temperature for 64 hr. Ice water was added to the reaction mixture and the mixture was extracted twice with ethyl acetate. The combined organic layer was washed twice with water and concentrated under reduced pressure to give the title compound (10.5 g), which was used for the next reaction without purification.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=[O:12])[O:4][C:2]2=[O:3].[H-].[Na+].I[CH2:16][CH2:17][CH2:18][CH3:19]>CN(C=O)C>[CH2:16]([N:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=2[C:2](=[O:3])[O:4][C:5]1=[O:12])[CH2:17][CH2:18][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
8.16 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
ICCCC
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 64 hr
Duration
64 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC)N1C(OC(C2=C1C=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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